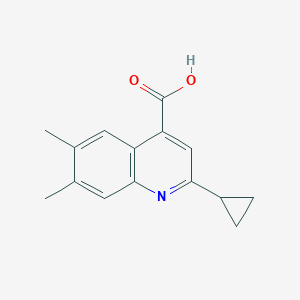![molecular formula C13H15NO3 B13693122 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-oxa-5-azabicyclo[221]heptane-4-carboxylic Acid is a bicyclic compound that features a unique structure combining an oxa- and aza-bridge
Vorbereitungsmethoden
The synthesis of 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid typically involves starting materials such as 4R-hydroxy-l-proline. One versatile synthetic approach involves attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core . This method allows for the creation of various backbone-constrained analogues by modifying the substituents on the tertiary C-3 atom with different alkyls or aryls .
Analyse Chemischer Reaktionen
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows for the exploration of its interactions with biological molecules, potentially leading to the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. For instance, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include the modulation of neurotransmitter systems, such as the GABAergic system .
Vergleich Mit ähnlichen Verbindungen
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound serves as a platform for functional diversity and the synthesis of backbone-constrained γ-amino acid analogues.
(1S,4S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid: An improved synthesis method for this compound has been developed, highlighting its potential for various applications.
The uniqueness of this compound lies in its specific structural features and the versatility it offers for creating diverse analogues with potential therapeutic and industrial applications.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-12(16)13-6-11(17-9-13)8-14(13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) |
InChI-Schlüssel |
KOTJGAVHPNHQQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(C1(CO2)C(=O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)


![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)




